6-Chloro-5-fluoropyridine-3-sulfonyl chloride
CAS No.: 1261737-06-7
Cat. No.: VC3062762
Molecular Formula: C5H2Cl2FNO2S
Molecular Weight: 230.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261737-06-7 |
---|---|
Molecular Formula | C5H2Cl2FNO2S |
Molecular Weight | 230.04 g/mol |
IUPAC Name | 6-chloro-5-fluoropyridine-3-sulfonyl chloride |
Standard InChI | InChI=1S/C5H2Cl2FNO2S/c6-5-4(8)1-3(2-9-5)12(7,10)11/h1-2H |
Standard InChI Key | BTIFOCMOVIICLA-UHFFFAOYSA-N |
SMILES | C1=C(C=NC(=C1F)Cl)S(=O)(=O)Cl |
Canonical SMILES | C1=C(C=NC(=C1F)Cl)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
6-Chloro-5-fluoropyridine-3-sulfonyl chloride is a halogenated pyridine derivative containing a sulfonyl chloride functional group at the 3-position. The compound features two halogen substituents: a chlorine atom at the 6-position and a fluorine atom at the 5-position of the pyridine ring.
Molecular Identification
Physical and Chemical Properties
The physical and chemical properties of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride significantly influence its handling requirements, storage conditions, and applications in chemical synthesis.
Chemical Reactivity
The chemical behavior of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride is dominated by the highly reactive sulfonyl chloride group, which readily participates in nucleophilic substitution reactions. This reactivity makes it particularly valuable as a chemical intermediate in organic synthesis.
One of the most characteristic reactions is the transformation to sulfonamides through reaction with primary or secondary amines. These reactions typically proceed under mild conditions, often requiring only the presence of a suitable base to neutralize the hydrogen chloride byproduct. The compound also undergoes hydrolysis in aqueous conditions to form the corresponding sulfonic acid, a reaction that can be either detrimental during storage or beneficial when specifically desired .
The halogenated pyridine ring provides additional sites for chemical modification, particularly through nucleophilic aromatic substitution reactions at the chlorine-bearing carbon. The presence of the electron-withdrawing sulfonyl chloride group enhances the susceptibility of the halogenated positions to nucleophilic attack, enabling selective functionalization strategies .
Synthesis and Preparation Methods
The production of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride involves specific synthetic pathways, with chlorosulfonation of appropriately substituted pyridines being the predominant method.
Synthetic Routes
The synthesis of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride typically follows one of several established routes. The most common approach involves the direct chlorosulfonation of 6-chloro-5-fluoropyridine using chlorosulfonic acid (ClSO₃H) as both the reagent and solvent. This reaction introduces the sulfonyl chloride functionality at the 3-position of the pyridine ring, which is generally the most activated position for electrophilic substitution in halogenated pyridines .
Applications in Organic Synthesis
6-Chloro-5-fluoropyridine-3-sulfonyl chloride serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.
Pharmaceutical Applications
In medicinal chemistry, 6-Chloro-5-fluoropyridine-3-sulfonyl chloride is primarily utilized as an intermediate in the synthesis of sulfonamide-containing drugs. The sulfonyl chloride functionality readily reacts with amines to form sulfonamides, a class of compounds widely recognized for their antibacterial properties. Sulfonamides inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby disrupting bacterial growth and replication.
The unique structural features of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride, including the halogenated pyridine core, contribute to the development of pharmaceuticals with enhanced metabolic stability and binding affinity . The compound's potential applications extend beyond antibacterial agents to antiviral drugs, where the specific pattern of substitution on the pyridine ring can influence binding to viral targets.
Synthetic Utility as an Intermediate
Beyond direct pharmaceutical applications, 6-Chloro-5-fluoropyridine-3-sulfonyl chloride serves as a key intermediate in the preparation of more complex molecular structures. The sulfonyl chloride group functions as an activating and directing group for further modifications of the pyridine ring, enabling regioselective functionalization .
Analytical Characterization
Proper identification and quality assessment of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride rely on various analytical techniques that provide comprehensive structural and purity information.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy represents a primary analytical tool for structural confirmation of 6-Chloro-5-fluoropyridine-3-sulfonyl chloride. ¹H NMR typically reveals two aromatic proton signals corresponding to the protons at the 2- and 4-positions of the pyridine ring, with characteristic coupling patterns influenced by the adjacent fluorine atom. ¹⁹F NMR provides additional confirmation of the fluorine substitution, while ¹³C NMR assists in verifying the carbon framework and substitution pattern .
Mass spectrometry offers complementary structural information, with characteristic fragmentation patterns that include the loss of chlorine atoms and SO₂ fragments. The molecular ion peak at m/z 229.92 ([M+H]⁺) serves as a diagnostic marker for the compound . Infrared spectroscopy reveals distinctive absorption bands for the sulfonyl group (typically around 1350-1150 cm⁻¹ for S=O stretching) and the halogenated pyridine ring .
Comparative Analysis with Related Compounds
Understanding the relationships between 6-Chloro-5-fluoropyridine-3-sulfonyl chloride and structurally similar compounds provides valuable context for its applications and properties.
Structural Analogs and Derivatives
Several related compounds share structural similarities with 6-Chloro-5-fluoropyridine-3-sulfonyl chloride, including 6-chloropyridine-3-sulfonyl chloride (without the fluorine substituent) and 6-Chloro-5-fluoropyridine-3-sulfonamide (the amide derivative) . The absence of the fluorine atom in 6-chloropyridine-3-sulfonyl chloride results in altered electronic properties and reactivity patterns, particularly affecting the electron distribution within the pyridine ring .
6-Chloro-5-fluoropyridine-3-sulfonamide, with the formula C₅H₄ClFN₂O₂S and molecular weight 210.61 g/mol, represents a primary derivative formed when the sulfonyl chloride reacts with ammonia or ammonium salts. This transformation converts the highly reactive sulfonyl chloride to the more stable sulfonamide functional group, significantly altering the compound's reactivity profile while preserving the halogenated pyridine core structure.
Structure-Activity Relationships
The positioning of substituents on the pyridine ring significantly influences both reactivity and potential applications of these compounds . The presence of electron-withdrawing groups, particularly at positions 5 and 6, enhances the electrophilicity of the sulfonyl chloride group, facilitating nucleophilic substitution reactions. The fluorine atom at position 5 in 6-Chloro-5-fluoropyridine-3-sulfonyl chloride contributes to increased metabolic stability in resulting pharmaceutical compounds by resisting oxidative degradation.
Studies have demonstrated that modifications to the pyridine ring, including variations in halogen substitution patterns, directly influence pharmacological effects in resulting derivatives. For example, the antibacterial activity of sulfonamides derived from these compounds can be enhanced or reduced based on the specific electronic and steric properties conferred by the substituents.
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